molecular formula C15H15ClN2O4S B2798402 N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1251563-20-8

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2798402
CAS No.: 1251563-20-8
M. Wt: 354.81
InChI Key: WKSWGBIPTLSRDE-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 5-chloro-2-methoxyaniline, under controlled conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophene ring, which may affect its chemical properties and applications.

    N1-(5-chloro-2-methoxyphenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide: Lacks the hydroxyl group, which may influence its reactivity and biological activity.

Uniqueness

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of both the hydroxyl group and the thiophene ring, which contribute to its distinct chemical properties and potential applications. This combination of functional groups may enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-13-3-2-10(16)6-11(13)18-15(21)14(20)17-7-12(19)9-4-5-23-8-9/h2-6,8,12,19H,7H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSWGBIPTLSRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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